molecular formula C22H20ClN3O4S B2398310 N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1326831-48-4

N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide

Cat. No.: B2398310
CAS No.: 1326831-48-4
M. Wt: 457.93
InChI Key: RVMBWGVABJHDCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, would likely be a key feature of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and melting point .

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveals detailed information about their molecular conformation and hydrogen bonding patterns. These studies are crucial for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in drug design and development (Subasri et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of novel heterocyclic compounds, including those with sulfamido moieties, demonstrate significant antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents. For example, compounds synthesized from amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide showed promising antibacterial and antifungal activities (Nunna et al., 2014).

Anticancer Potential

The design, synthesis, and in vitro cytotoxic activity analysis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlight their potential as anticancer agents. Such studies provide a basis for further research into similar compounds for cancer treatment. One compound demonstrated significant growth inhibition against several cancer cell lines, indicating its potential utility in anticancer therapy (Al-Sanea et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain a pyrimidine ring work by inhibiting enzymes that are involved in the synthesis of DNA and RNA .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(4-methylsulfanylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-31-16-8-4-14(5-9-16)20-19-17(12-30-21(19)28)26(22(29)25-20)11-18(27)24-10-13-2-6-15(23)7-3-13/h2-9,20H,10-12H2,1H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMBWGVABJHDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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